5-sulfanylpentanoic Acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-sulfanylpentanoic Acid is Glutamate carboxypeptidase II (GCPII) . GCPII is an enzyme that plays a crucial role in the nervous system, particularly in the brain. It is involved in the metabolism of glutamate, the most abundant excitatory neurotransmitter in the brain .
Mode of Action
This compound acts as an inhibitor of GCPII . By binding to this enzyme, it prevents the normal metabolic function of GCPII, thereby influencing the levels of glutamate in the brain . .
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibition of GCPII. These include the Alanine, Aspartate, and Glutamate metabolism , Metabolic pathways , and Vitamin digestion and absorption . The inhibition of GCPII can lead to alterations in these pathways, potentially affecting the overall metabolic balance in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of GCPII. By inhibiting this enzyme, it can potentially influence the levels of glutamate in the brain, which may have various downstream effects on neuronal communication and brain function . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Sulfanylpentanoic acid can be synthesized by reacting 3-mercaptopropionic acid with sodium nitrate in the presence of sodium hydroxide in a two-step process . The reaction conditions involve:
Step 1: Reacting 3-mercaptopropionic acid with sodium nitrate.
Step 2: Treating the resulting product with sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of readily available reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
5-Sulfanylpentanoic acid has several applications in scientific research, including:
Chemistry: Used as a control experiment to study the optical properties of conjugates.
Industry: Used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
- 5-Mercaptopentanoic acid
- 5-Thiovaleric acid
- 5-Sulfanylvaleric acid
Comparison: 5-Sulfanylpentanoic acid is unique due to its specific structure and reactivity. While similar compounds like 5-mercaptopentanoic acid and 5-thiovaleric acid share some structural features, this compound’s specific functional groups and reactivity make it distinct in its applications and interactions .
Properties
IUPAC Name |
5-sulfanylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c6-5(7)3-1-2-4-8/h8H,1-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIZMJUHGHGRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447945 | |
Record name | 5-sulfanylpentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30247-98-4 | |
Record name | 5-Sulfanylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030247984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-sulfanylpentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulfanylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-SULFANYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPX7SE7TKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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